5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride

Physical state Automated synthesis Handling

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride (CAS 1261683-44-6) is a liquid sulfonyl chloride building block featuring a 5-methyl substituent and a 2-trifluoromethoxy group on the benzene ring. It bears the molecular formula C8H6ClF3O3S with a molecular weight of 274.64 g·mol⁻¹.

Molecular Formula C8H6ClF3O3S
Molecular Weight 274.65 g/mol
CAS No. 1261683-44-6
Cat. No. B1459455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride
CAS1261683-44-6
Molecular FormulaC8H6ClF3O3S
Molecular Weight274.65 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl
InChIInChI=1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)7(4-5)16(9,13)14/h2-4H,1H3
InChIKeyMZUBCESTEHWEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride (CAS 1261683-44-6): Physicochemical Identity and Procurement Baseline


5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride (CAS 1261683-44-6) is a liquid sulfonyl chloride building block featuring a 5-methyl substituent and a 2-trifluoromethoxy group on the benzene ring . It bears the molecular formula C8H6ClF3O3S with a molecular weight of 274.64 g·mol⁻¹ . The compound serves as an electrophilic reagent for the synthesis of sulfonamides, sulfonate esters, and other sulfonyl derivatives, with the electron-withdrawing OCF₃ group and the electron-donating methyl group jointly modulating the electronic character and reactivity of the sulfonyl chloride center .

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride — Why In-Class Analogs Cannot Be Interchanged for Demanding Applications


Although all benzenesulfonyl chlorides share the reactive –SO₂Cl moiety, the substitution pattern on the aromatic ring profoundly affects physical state, storage stability, solubility, and the electrophilic character of the sulfur center [1][2]. The 5-methyl-2-(trifluoromethoxy) pattern creates a unique electronic push-pull system that is absent in the unsubstituted parent, the mono-substituted OCF₃ analogues, or the methoxy variants . This translates into quantifiable differences in computed log P, required storage conditions, molecular weight, and phase behavior—factors that directly influence synthetic planning, purification strategy, and supply-chain decisions [1].

Head-to-Head Quantitative Evidence for 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride Against Its Closest Comparators


Physical State at Ambient Temperature: Liquid vs. Solid Simplifies Automated Dispensing

The target compound is a liquid at room temperature, whereas its closest non-fluorinated analog 2-methoxy-5-methylbenzenesulfonyl chloride (CAS 88040-86-2) is a solid with a melting point of 82 °C . This phase difference directly impacts compatibility with automated liquid-handling platforms and large-scale transfer operations, where liquifiable reagents reduce the risk of solid clogging and enable more accurate volumetric dispensing .

Physical state Automated synthesis Handling

Computed Log P: Increased Lipophilicity Relative to Methoxy Analogue

Vendor-computed Log P for 5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is 2.82 . For the direct methoxy analogue 2-methoxy-5-methylbenzenesulfonyl chloride, the computed Log P is 2.67, representing an increase in predicted lipophilicity by 0.15 log units . The higher Log P for the OCF₃-substituted compound is consistent with the well-known lipophilic character of the trifluoromethoxy group and may favor partitioning into organic media or non-polar product environments .

Lipophilicity Log P Solubility prediction

Storage Condition Requirement: Ambient Temperature vs. Mandatory Cold Storage

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is stored at ambient temperature , whereas 2-methoxy-5-methylbenzenesulfonyl chloride (CAS 88040-86-2) is stored under "Keep Cold" conditions . The difference eliminates the need for refrigerated shipping and storage for the OCF₃ derivative, reducing logistics cost and preserving compound integrity during prolonged bench use .

Storage stability Cold chain logistics Shelf life

Electronic Modulation: Combined Inductive and Resonance Effects of OCF₃ vs. OCH₃ Substituents

The trifluoromethoxy substituent exerts a stronger electron-withdrawing inductive effect (−I) than methoxy, as reflected in the Hammett substituent constant σₘ values: OCF₃ σₘ = +0.38, OCH₃ σₘ = +0.12 [1]. This electronic difference increases the electrophilic character of the adjacent sulfonyl chloride group in the target compound, enhancing its reactivity toward nucleophiles relative to the methoxy analogue [1][2]. The 5-methyl group additionally influences reactivity through ortho-alkyl effects observed in sulfonyl chloride exchange kinetics [2].

Electronic effects Hammett constants Sulfonyl electrophilicity

Positional Isomer Comparison: 2,5-Substitution vs. 4-Substituted OCF₃ Analogue

The 2-trifluoromethoxy group in the target compound places the electron-withdrawing substituent ortho to the sulfonyl chloride, whereas 4-(trifluoromethoxy)benzenesulfonyl chloride (CAS 94108-56-2) places it para . In arenesulfonyl chloride exchange kinetics, ortho-alkyl substitution has been shown to accelerate reactivity despite combined inductive and steric effects [1]. The ortho-OCF₃ group is expected to generate a different steric and electronic environment around sulfonyl chloride compared to the para isomer, potentially leading to distinct reaction rates and product profiles in sterically demanding nucleophiles [1].

Regioisomer Substitution pattern Reactivity profile

Available Purity Specification: Benchmarking Against Common Analog Grades

The target compound is commercially supplied at ≥97% purity (Apollo Scientific) and ≥98% purity (Leyan, ChemScene) . The closest OCF₃ positional isomer, 4-(trifluoromethoxy)benzenesulfonyl chloride, is available at >98.0% (GC, T) from TCI, demonstrating that both compounds meet comparable high-purity specifications suitable for demanding synthetic applications . However, the target compound's multiple supplier options at ≥97–98% provide procurement flexibility with minimal quality compromise.

Purity specification Quality control Procurement standard

Recommended Application Scenarios for 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride Based on Differentiation Evidence


Parallel and Automated Synthesis of Sulfonamide Libraries

The liquid physical state at room temperature enables direct use in automated liquid-handling workstations without pre-heating or solvent dissolution steps, unlike the solid methoxy analog (m.p. 82 °C) . This directly improves throughput and accuracy in high-throughput parallel sulfonamide synthesis, where volumetric dispensing of solid reagents introduces significant variability.

Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

The elevated Log P (2.82) provided by the trifluoromethoxy group, compared to the methoxy analogue (Log P 2.67), can be leveraged to increase the lipophilicity of sulfonamide-containing lead compounds . This is particularly valuable when optimizing ADME properties such as membrane permeability and tissue distribution, where small log P increments can translate into significant biological differences.

Logistics-Sensitive Procurement Where Cold-Chain Elimination Reduces Cost and Risk

Ambient-temperature storage and shipping eliminate the need for refrigerated (2–8 °C) logistics required for 2-methoxy-5-methylbenzenesulfonyl chloride . For inventory management in multi-site organizations or countries with unreliable cold-chain infrastructure, this represents a quantifiable cost and risk advantage.

SAR Exploration of ortho-Substituted Arenesulfonamide Pharmacophores

The ortho-OCF₃ substitution pattern provides a distinct steric and electronic environment compared to the widely used para-OCF₃ isomer . Medicinal chemists investigating the effect of sulfonamide geometry on target binding can use this compound to generate ortho-substituted sulfonamides, accessing chemical space not reachable with the para isomer alone, which is critical for diversifying patent claims around sulfonamide-based inhibitors.

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